{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid
Description
{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid (CAS: 1187167-75-4) is a synthetic carboxylic acid derivative featuring a 2,4-dimethoxyphenyl group linked via an amide bond to an oxoethoxyacetic acid backbone. This compound is structurally characterized by:
- Functional groups: The amide (-NHCO-) and carboxylic acid (-COOH) groups enhance hydrogen-bonding capabilities, impacting solubility and biological activity.
Properties
IUPAC Name |
2-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-17-8-3-4-9(10(5-8)18-2)13-11(14)6-19-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPQMOYRAHOYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid typically involves the reaction of 2,4-dimethoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenylamino acids.
Scientific Research Applications
{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare {2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid with structurally or functionally related derivatives, emphasizing substituent effects and biological relevance.
Table 1: Structural and Functional Comparison
| Compound Name / ID | Key Substituents | Molecular Weight | Biological Activity | Key References |
|---|---|---|---|---|
| Target Compound : this compound | 2,4-Dimethoxyphenyl, amide, carboxylic acid | 294.29 (calc.) | Analgesic (hypothesized) | |
| 2-(2-((2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid (3a) | Pyrimidinyl core, dual 4-methoxyphenyl groups | 490.47 (calc.) | A3 receptor antagonist | |
| 2-(2,4-Difluoroanilino)-2-oxoacetic acid | 2,4-Difluorophenyl | 216.13 | Not specified; structural analog for solubility studies | |
| 2-(5-(2-((2,4-Dichlorophenyl)amino)-2-oxoethoxy)-1H-indol-3-yl)acetic acid (5) | 2,4-Dichlorophenyl, indole | 391.03 | PPAR-γ agonist | |
| [2-(Diethylamino)-2-oxoethyl-amino]acetic acid | Diethylamino, 4-methoxyphenyl | 294.35 | Lab-use only; tertiary amine enhances solubility | |
| Compound 13 (R=2,4-dimethoxyphenyl) | 2,4-Dimethoxyphenyl hydrazone | Not provided | 76.6% analgesic inhibition (acetic acid writhing test) |
Key Comparisons:
Substituent Effects on Bioactivity: Methoxy vs. Halogen Substitution: The target compound’s 2,4-dimethoxyphenyl group contrasts with halogenated analogs (e.g., 2,4-dichloro in , 2,4-difluoro in ). Aromatic Core Variations: Pyrimidinyl derivatives (e.g., 3a ) exhibit A3 receptor antagonism, suggesting that heterocyclic cores improve target specificity compared to simple phenyl groups.
Functional Group Modifications: Amide vs. Hydrazone: Compound 13 , a hydrazone derivative of 2,4-dimethoxyphenyl, shows 76.6% analgesic inhibition, comparable to diclofenac. This suggests that hydrazone linkages may enhance activity over simple amides, possibly due to improved stability or binding kinetics. Tertiary Amine Incorporation: The diethylamino group in introduces a basic center, likely improving aqueous solubility and bioavailability via protonation at physiological pH.
Receptor Targeting: PPAR-γ agonism in dichlorophenyl analogs highlights the role of halogenation in nuclear receptor interactions, a property absent in methoxy-rich compounds.
Commercial and Synthetic Viability :
- The target compound’s discontinued status contrasts with pyrimidinyl analogs and hydrazones , which remain active in research. This may reflect synthetic complexity or inferior efficacy in preliminary screens.
Biological Activity
{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a dimethoxyphenyl group attached to an amino-oxoethoxy acetic acid moiety, has been studied for various therapeutic applications, including antimicrobial and anticancer properties.
- Chemical Formula : CHNO
- Molecular Weight : 253.25 g/mol
- CAS Number : 756489-82-4
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxyaniline with ethyl oxalyl chloride. The intermediate formed undergoes hydrolysis to yield the final product. Reaction conditions often include the use of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction, typically conducted under inert atmospheres to prevent oxidation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been documented to affect colorectal cancer cells through modulation of COX-2 expression and subsequent PGE2 production .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways crucial for bacterial survival. This activity is particularly relevant in developing new antibiotics amid rising antibiotic resistance .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity. This is particularly noted in its interaction with cyclooxygenase enzymes (COX), where it reduces the production of pro-inflammatory mediators like PGE2.
- Signal Transduction Modulation : It can affect various signaling pathways involved in cell proliferation and apoptosis, leading to altered gene expression profiles associated with cancer progression .
Case Studies and Research Findings
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methoxy-5-[(phenylamino)methyl]phenol | Structure | Antioxidant properties; limited anticancer activity |
| 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline | Structure | Moderate antimicrobial activity; no significant anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
